N-(5-Chloro-2-pyridinyl)-3-(hydroxymethyl)-2-pyrazinecarboxamide N-(5-Chloro-2-pyridinyl)-3-(hydroxymethyl)-2-pyrazinecarboxamide
Brand Name: Vulcanchem
CAS No.: 1122549-43-2
VCID: VC0120647
InChI: InChI=1S/C11H9ClN4O2/c12-7-1-2-9(15-5-7)16-11(18)10-8(6-17)13-3-4-14-10/h1-5,17H,6H2,(H,15,16,18)
SMILES: C1=CC(=NC=C1Cl)NC(=O)C2=NC=CN=C2CO
Molecular Formula: C11H9ClN4O2
Molecular Weight: 264.669

N-(5-Chloro-2-pyridinyl)-3-(hydroxymethyl)-2-pyrazinecarboxamide

CAS No.: 1122549-43-2

Cat. No.: VC0120647

Molecular Formula: C11H9ClN4O2

Molecular Weight: 264.669

* For research use only. Not for human or veterinary use.

N-(5-Chloro-2-pyridinyl)-3-(hydroxymethyl)-2-pyrazinecarboxamide - 1122549-43-2

Specification

CAS No. 1122549-43-2
Molecular Formula C11H9ClN4O2
Molecular Weight 264.669
IUPAC Name N-(5-chloropyridin-2-yl)-3-(hydroxymethyl)pyrazine-2-carboxamide
Standard InChI InChI=1S/C11H9ClN4O2/c12-7-1-2-9(15-5-7)16-11(18)10-8(6-17)13-3-4-14-10/h1-5,17H,6H2,(H,15,16,18)
Standard InChI Key QJFHWDHWEUEANY-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1Cl)NC(=O)C2=NC=CN=C2CO

Introduction

Chemical Structure and Properties

Molecular Structure

N-(5-Chloro-2-pyridinyl)-3-(hydroxymethyl)-2-pyrazinecarboxamide possesses a complex heterocyclic structure featuring both pyrazine and pyridine rings connected through an amide linkage. The molecular formula of this compound is C₁₁H₉ClN₄O₂, with a molecular weight of 264.67 g/mol . The structure contains a chlorine atom at the 5-position of the pyridine ring, a hydroxymethyl group at the 3-position of the pyrazine ring, and a carboxamide group that forms the bridge between the two heterocyclic systems.

The compound's structural characteristics include four nitrogen atoms distributed between the pyrazine and pyridine rings, along with two oxygen atoms - one in the carbonyl group of the amide linkage and another in the hydroxymethyl substituent. The presence of these heteroatoms contributes significantly to the compound's chemical behavior, solubility properties, and potential for hydrogen bonding interactions.

The IUPAC name for this compound is N-(5-chloropyridin-2-yl)-3-(hydroxymethyl)pyrazine-2-carboxamide, though it is also known by several synonyms including Zopiclone Impurity 2 . Its CAS registry number is 1122549-43-2, providing a unique identifier for this specific chemical entity in various chemical databases and regulatory documentation systems.

Physical Properties

N-(5-Chloro-2-pyridinyl)-3-(hydroxymethyl)-2-pyrazinecarboxamide appears as a pale yellow solid under standard conditions . Its physical properties have been characterized through various analytical methods, providing important information for handling, storage, and application of this compound in research and industrial settings.

The melting point of the compound has been experimentally determined to be 176.0-177.3°C, indicating its thermal stability and purity profile . Its boiling point is predicted to be approximately 397.7±42.0°C, though this value is computationally derived rather than experimentally verified . The compound has a calculated density of 1.523±0.06 g/cm³, which is typical for organic compounds containing heterocyclic systems and halogen substituents .

Table 1: Physical Properties of N-(5-Chloro-2-pyridinyl)-3-(hydroxymethyl)-2-pyrazinecarboxamide

PropertyValueSource
Physical appearancePale Yellow SolidExperimental
Melting point176.0-177.3°CExperimental
Boiling point397.7±42.0°CPredicted
Density1.523±0.06 g/cm³Predicted
Storage conditionsRefrigeratedRecommended
SolubilitySlightly soluble in DMSO and MethanolExperimental

The solubility profile of this compound indicates limited solubility in common organic solvents, with slight solubility observed in dimethyl sulfoxide (DMSO) and methanol . This solubility pattern is consistent with the presence of both polar functional groups (hydroxymethyl, amide) and aromatic heterocyclic systems in the molecular structure.

Chemical Properties

The chemical properties of N-(5-Chloro-2-pyridinyl)-3-(hydroxymethyl)-2-pyrazinecarboxamide are influenced by its functional groups and heterocyclic systems. The compound contains multiple reactive sites that can participate in various chemical transformations and interactions.

The predicted pKa value of 9.78±0.70 indicates the compound's acid-base behavior, suggesting moderate acidity for the protons in the molecule . This property is important for understanding the compound's behavior in different pH environments and its potential for ionization in solution.

Analysis of the computed molecular properties provides further insights into the compound's chemical behavior. The XLogP3-AA value of 0 suggests a balanced hydrophilic-hydrophobic character, indicating moderate lipophilicity . The compound contains 2 hydrogen bond donors and 5 hydrogen bond acceptors, contributing to its potential for intermolecular interactions . Additionally, it has 3 rotatable bonds, which influence its conformational flexibility and potential binding properties .

The topological polar surface area (TPSA) of 88 Ų indicates a moderate potential for passive membrane permeability, which has implications for its pharmacokinetic behavior if used in biological systems . The molecule also has a complexity score of 292, reflecting the intricacy of its structure compared to other organic compounds .

Table 2: Chemical Properties of N-(5-Chloro-2-pyridinyl)-3-(hydroxymethyl)-2-pyrazinecarboxamide

PropertyValueSource
pKa9.78±0.70Predicted
XLogP3-AA0Computed
Hydrogen Bond Donors2Computed
Hydrogen Bond Acceptors5Computed
Rotatable Bonds3Computed
Topological Polar Surface Area88 ŲComputed
Complexity292Computed

Synthesis and Applications

Industrial Applications

The primary industrial application of N-(5-Chloro-2-pyridinyl)-3-(hydroxymethyl)-2-pyrazinecarboxamide appears to be in the pharmaceutical industry, specifically in relation to eszopiclone production. The compound is identified as being used in the preparation of eszopiclone impurity, suggesting its role in quality control processes and analytical method development .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator